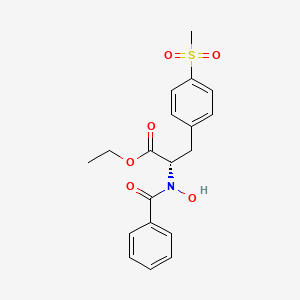

(S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzoyl amino acid esters involves coupling ortho-ferrocenyl benzoic acid to amino acid ethyl esters using conventional protocols. Such methods can be adapted for synthesizing (S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester by selecting appropriate starting materials and reagents, ensuring the introduction of specific functional groups at the correct positions on the molecule (Savage et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester can be characterized by various spectroscopic techniques, including NMR and mass spectrometry, as well as by X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of its functional groups (Ranganatha et al., 2012).

Chemical Reactions and Properties

The reactivity of (S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester is influenced by its functional groups. Benzoyl amino acid esters, for instance, participate in various chemical reactions, such as nucleophilic substitutions, depending on the substituents present on the benzoyl and amino acid components. The presence of a methylsulfonyl group can further influence the molecule's reactivity, potentially leading to unique chemical transformations (Baumgarth et al., 1997).

Physical Properties Analysis

The physical properties of (S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester, such as solubility, melting point, and crystalline structure, can be deduced from its molecular structure and intermolecular interactions. For example, the presence of benzoyl and methylsulfonyl groups can affect the compound's polarity and, consequently, its solubility in various solvents. X-ray crystallography studies provide insights into the crystal structure and molecular packing (Ranganatha et al., 2012).

Chemical Properties Analysis

The chemical properties of (S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester, including its acidity, basicity, and reactivity towards other chemical agents, are determined by its functional groups. The benzoyl group's reactivity, combined with the methylsulfonyl and amino acid ester functionalities, can lead to interesting reactions, such as esterification, amidation, and more complex transformations, depending on the reaction conditions and the presence of catalysts (Baumgarth et al., 1997).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been used in the synthesis of N-ortho-ferrocenyl and N-para-ferrocenyl benzoyl amino acid esters, showcasing its role in the creation of novel organometallic compounds (Savage et al., 2006); (Savage et al., 2005).

Complex Formation and Reactivity

- Used in creating metal complexes with biologically important ligands, demonstrating its potential in complex chemical syntheses and the formation of novel compounds (Enzmann & Beck, 2004).

Peptide Bond Formation

- Facilitates rapid amide bond formation, indicating its utility in peptide chemistry and potential applications in synthesizing biologically active peptides (Slaitas & Yeheskiely, 2002).

Polymer Synthesis

- Plays a role in the synthesis of optically active poly(ester-imide)s containing benzophenone tetracarboxylic and L-phenylalanine moieties, highlighting its utility in advanced polymer chemistry (Mallakpour et al., 2002).

Safety And Hazards

Like all chemicals, esters can pose certain hazards. The specific hazards can vary widely depending on the particular ester . Some esters can be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life45.

Direcciones Futuras

The field of ester chemistry is a vibrant and active area of research. Current developments in esterification technologies are being analyzed and novel technology-based solutions are being proposed3. These advancements could lead to more efficient and environmentally friendly methods for the synthesis of esters3.

Please consult with a professional chemist or a reliable source for more specific and detailed information about “(S)-N-Benzoyl–hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester”.

Propiedades

IUPAC Name |

ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-3-26-19(22)17(20(23)18(21)15-7-5-4-6-8-15)13-14-9-11-16(12-10-14)27(2,24)25/h4-12,17,23H,3,13H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPCAHMYRXVINV-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)S(=O)(=O)C)N(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)S(=O)(=O)C)N(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-Benzoyl--hydroxy-4-(methylsulfonyl)-D-phenylalanine ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)